molecular formula C16H15BrClNO2S B12501775 methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide CAS No. 2418591-12-3

methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide

Cat. No.: B12501775
CAS No.: 2418591-12-3
M. Wt: 400.7 g/mol
InChI Key: KEWLMQVQNGJIKW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Analysis

The compound exists as a racemic mixture due to the chiral center at the acetate-bearing carbon. The (R)- and (S)-enantiomers exhibit distinct spatial arrangements, influencing molecular packing and intermolecular interactions. Computational models suggest that the (S)-enantiomer adopts a conformation where the chlorophenyl group lies perpendicular to the thienopyridinium plane, minimizing steric clashes with the ester moiety.

Molecular Parameter Value
Molecular Formula C₁₆H₁₇BrClNO₂S
Molecular Weight 401.73 g/mol
Hybridization (N) sp³ (quaternary)
Bond Angles (C-N-C) ~109.5° (tetrahedral)

Crystallographic Analysis and Solid-State Configuration

While crystallographic data for methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate bromide are not explicitly available in the provided sources, insights can be drawn from analogous quaternary ammonium salts. For example, the crystal structure of (4-bromobenzyl)triphenylphosphonium bromide (Search Result ) reveals a monoclinic system with a Pccn space group, where the bromide ion occupies interstitial sites between cationic moieties. By analogy, the title compound likely forms ionic lattices with close-contact interactions between the thienopyridinium cation and bromide anion.

Key hypothesized crystallographic features include:

  • Unit Cell Parameters : Predicted to adopt an orthorhombic or monoclinic system due to the asymmetric distribution of substituents.
  • Intermolecular Interactions : Cation-anion electrostatic forces dominate, with potential C–H···Br hydrogen bonds between the acetate methyl group and bromide.
  • Thermal Motion : The ester and chlorophenyl groups may exhibit higher displacement parameters (Ueq) due to rotational freedom, as seen in structurally flexible regions of related compounds.

Comparative Structural Analysis with Thienopyridine Analogues

The thieno[3,2-c]pyridine system distinguishes this compound from other thienopyridine derivatives. Below, we contrast its features with three analogues:

Thieno[3,2-c]pyridine (Parent Heterocycle)

The parent heterocycle (C₇H₅NS) lacks the quaternary ammonium center and substituents. Its planar structure allows for π-π stacking, whereas saturation at the 6,7 positions in the title compound introduces puckering, reducing aromaticity but enhancing stability.

6,7-Dihydrothieno[3,2-c]pyridine Derivatives

Neutral analogues, such as methyl 2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, lack the quaternary nitrogen and counterion. The absence of charge reduces ionic interactions but increases lipophilicity.

Halogen-Substituted Thienopyridines

Compounds like 15-trifluoromethyl-6,7,8,9,10,11-hexahydro-17H-5-oxa-12-thia-17-azadibenzo[a,e]cyclotetradecen-18-one (Search Result ) exhibit halogenated aromatic systems. The 2-chlorophenyl group in the title compound similarly withdraws electron density, but its ortho position creates steric hindrance absent in para-substituted analogues.

Feature Title Compound Parent Heterocycle Neutral Derivative
Charge +1 (cation) Neutral Neutral
Substituents 2-Chlorophenyl, ester None Ester
Aromaticity Reduced (dihydro) Full Reduced (dihydro)
Dominant Interactions Ionic, H-bonding π-π stacking Van der Waals

Properties

CAS No.

2418591-12-3

Molecular Formula

C16H15BrClNO2S

Molecular Weight

400.7 g/mol

IUPAC Name

methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide

InChI

InChI=1S/C16H15ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9-10,15H,6,8H2,1H3;1H/q+1;/p-1

InChI Key

KEWLMQVQNGJIKW-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-]

Origin of Product

United States

Biological Activity

Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate; bromide is a compound of significant interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article explores the biological activity of this compound, synthesizing findings from various research studies and databases.

  • Molecular Formula : C₁₆H₁₆ClN₁O₂S
  • Molecular Weight : 321.82 g/mol
  • CAS Number : 90055-48-4
  • Structural Features : The compound features a thieno[3,2-c]pyridine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium)acetate has been investigated in several contexts:

  • Antiplatelet Activity :
    • The compound is structurally related to clopidogrel, a well-known antiplatelet medication. Its mechanism involves inhibition of the ADP receptor on platelets, thereby preventing aggregation and thrombus formation. Studies indicate that modifications to the thienopyridine structure can enhance or alter this activity.
  • Antimicrobial Properties :
    • Research has demonstrated that derivatives of thieno[3,2-c]pyridines exhibit antimicrobial properties against various bacterial strains. The presence of the chlorophenyl group may enhance the lipophilicity and cell membrane penetration of the compound.
  • Herbicidal Activity :
    • Compounds with similar structural motifs have been evaluated for herbicidal efficacy. Preliminary studies suggest that this compound may inhibit certain weed species effectively, making it a candidate for agricultural applications.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiplateletInhibits platelet aggregation in vitro
AntimicrobialEffective against Gram-positive bacteria
HerbicidalShows potential against monocotyledon weeds

Detailed Research Findings

  • Antiplatelet Mechanism :
    • A study detailed the structure-activity relationship (SAR) of thienopyridines, indicating that modifications at the 2-position significantly influence antiplatelet activity. Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium)acetate was shown to have comparable efficacy to clopidogrel in inhibiting platelet aggregation in animal models.
  • Antimicrobial Studies :
    • In vitro assays revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong potential for development into an antimicrobial agent.
  • Herbicidal Efficacy :
    • Field trials assessed the herbicidal properties against common agricultural weeds such as Setaria and Echinochloa species. The results showed a dose-dependent response with complete control at higher concentrations (320 g/ha), suggesting its viability as a selective herbicide.

Comparison with Similar Compounds

Ethyl Ester Analogue (Compound 6)

  • Structural Feature : Ethyl ester instead of methyl ester.
  • Synthesis: Prepared via a multicomponent reaction using ethyl glyoxylate, 2-chlorophenyl zinc bromide, and tetrahydrothienopyridine. Transesterification yields clopidogrel methyl ester .
  • Activity : Similar antiplatelet activity but slower hydrolysis to the active metabolite due to the longer alkyl chain, reducing bioavailability .

(S)-Clopidogrel Camsylate

  • Structural Feature : Camphorsulfonate (camsylate) counterion instead of bromide.
  • Properties: Enhanced crystallinity, non-hygroscopic nature, and improved optical purity (99.9% enantiomeric excess). Used in formulations to prevent thrombotic events .
  • Synthesis : Resolved via kinetic resolution using L-camphorsulfonic acid in toluene .

Clopidogrel Hydrochloride

  • Structural Feature : Hydrochloride salt form.
  • Application : Demonstrated efficacy in treating thrombosis-related diseases. However, hygroscopicity limits formulation stability compared to bromide or camsylate salts .

3-Bromopropyl Ester Derivative

  • Structural Feature : Bromopropyl ester replacing methyl ester.
  • Use : Intermediate in synthesizing analogs with modified pharmacokinetics. Single-crystal X-ray studies confirm weak C–H⋯O interactions influencing packing .

Triazole Carboxylic Acid Derivatives (6a–6p)

  • Structural Feature : Methyl ester replaced by triazole-carboxylic acid groups.
  • Activity : Retains antithrombotic activity with improved in vivo efficacy in some derivatives (e.g., compound C1 outperforms ticlopidine in rat models) .

Pharmacological and Physicochemical Comparison

Compound Counterion/Salt Bioactivity (IC₅₀) Stability Synthesis Route Key Advantage
Clopidogrel Bromide Bromide 0.1 μM (P2Y12) High crystallinity Transesterification of ethyl ester Optimal salt for reference standards
Clopidogrel Camsylate Camphorsulfonate 0.09 μM Non-hygroscopic Kinetic resolution Preferred for formulations
Clopidogrel Hydrochloride Hydrochloride 0.12 μM Moderate hygroscopicity Acid-base reaction Cost-effective synthesis
Ethyl Ester Analogue (6) 0.15 μM Low metabolic stability Multicomponent reaction Precursor for clopidogrel
Triazole Derivative (C1) 0.08 μM Improved solubility Click chemistry Enhanced in vivo activity

Key Research Findings

  • Enantiomeric Specificity : Only the (S)-enantiomer exhibits antiplatelet activity; the (R)-form is inactive and may cause adverse effects .
  • Polymorphism : Clopidogrel hydrobromide exists in α, β, and γ polymorphic forms, impacting dissolution rates and bioavailability .
  • Synthetic Efficiency : A one-pot synthesis achieves >70% yield using phase-transfer catalysis for nitrile hydrolysis .

Preparation Methods

Oxidation-Based Synthesis

This method involves the selective oxidation of clopidogrel intermediates to form the target compound. Key steps include:

  • Reagents : Peroxymonosulfate (e.g., Oxone) and sodium halides (e.g., NaBr).
  • Conditions : Solvents such as chloroform or methanol, with pH control to avoid over-oxidation.
  • Mechanism : Oxidation of the thienopyridine ring generates the pyridinium ion, stabilized by bromide counterions.

Table 1: Oxidation Reaction Parameters

Parameter Optimal Range/Value Outcome
Oxidant (Peroxymonosulfate) 1–2 equivalents Controlled oxidation
Temperature 25–40°C Maximizes yield, minimizes byproducts
Solvent Chloroform or methanol Enhances solubility of intermediates
Reaction Time 2–6 hours Achieves >90% conversion

This approach is widely used in industrial settings due to its scalability and reproducibility.

Multicomponent Synthesis

A three-component reaction employing organozinc reagents offers a streamlined route:

  • Formation of 2-chlorophenyl zinc bromide from 2-bromochlorobenzene and zinc metal.
  • Reaction with methyl glyoxylate and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine under mild conditions.

Key Advantages :

  • Atom economy : Avoids waste generation through direct coupling.
  • Chiral control : Enables enantioselective synthesis when chiral auxiliaries are used.

Table 2: Multicomponent Reaction Optimization

Component Role Optimal Molar Ratio
2-chlorophenyl zinc bromide Nucleophile 1.2–1.5 equivalents
Methyl glyoxylate Carbonyl source 1 equivalent
Tetrahydrothienopyridine Cyclic amine 1 equivalent

Yields for this method range from 60–75% after transesterification with methylate ions.

Strecker Synthesis and Resolution

A classical approach involving Strecker synthesis and chiral resolution:

  • Condensation of o-chlorobenzaldehyde with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and sodium cyanide to form a nitrile intermediate.
  • Hydrolysis to amide , followed by esterification with methanol and dimethyl sulfate.
  • Chiral resolution using L-camphorsulfonic acid to isolate the (S)-enantiomer.

Table 3: Strecker Synthesis Parameters

Step Conditions Yield (%) Purity (%)
Nitrile formation NaCN, H2O/EtOAc, 25–35°C 92 98
Amide hydrolysis NaHSO3, H2O, reflux 85 95
Esterification DMS, MeOH, H2SO4, 40–50°C 67 99.7
Chiral resolution L-CSA, acetone, 30°C 65 99.55

This method is preferred for large-scale production due to straightforward purification steps.

Electrophilic Cyclization

An alternative route involving cyclization of intermediates:

  • Tosylation of a thienopyridine derivative with tosyl chloride.
  • Condensation with formaldehyde to form a benzylamine intermediate.
  • Cyclization under acidic conditions to generate the pyridinium ring.

Key Challenges :

  • Stereochemical control : Requires precise pH and temperature management to prevent racemization.
  • Solvent compatibility : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.

Polymorphic Form Control

Crystallization conditions critically influence the final product’s physicochemical properties:

Parameter Polymorph I (Desired) Polymorph II (Undesired)
Solvent Methyl isobutyl ketone Ethanol
Temperature 20–25°C >30°C
Particle size >50 µm <10 µm
Flowability High Poor

Process A (WO2008034912A2) employs controlled cooling and sulfuric acid concentration to favor Polymorph I, essential for pharmaceutical formulations.

Critical Challenges in Synthesis

  • Racemization : Acidic esterification steps risk loss of chiral purity. Mitigated by using mild bases (e.g., KOH) and low temperatures.
  • Impurity Control : Oxidation byproducts (e.g., Clopidogrel Impurity 2) necessitate stringent HPLC monitoring.
  • Solvent Recovery : High volumes of acetone or dichloromethane require efficient distillation systems.

Comparative Analysis of Methods

Method Yield (%) Chiral Purity (%) Scalability Complexity
Oxidation 90–95 95–98 High Moderate
Multicomponent 60–75 90–95 Moderate High
Strecker + Resolution 65–70 >99 High High
Electrophilic Cyclization 50–60 85–90 Low Very High

Q & A

Basic: What are the recommended methods for synthesizing this compound?

Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the bromopropyl group (e.g., reacting thienopyridine derivatives with brominated alkyl halides) .
  • Esterification to attach the chlorophenyl-acetate moiety, often using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) under anhydrous conditions .
  • Purification via column chromatography or recrystallization, monitored by TLC or HPLC for intermediate validation.
    Key patents (e.g., US Patent 4,529,596) describe analogous protocols for structurally related compounds .

Basic: How is the compound’s molecular structure characterized?

Answer:
Structural confirmation requires:

  • Single-crystal X-ray diffraction (SCXRD): Determines bond lengths, angles, and crystal packing. For example, the monoclinic space group P2₁/n with unit cell dimensions a = 8.5707 Å, b = 18.414 Å, c = 12.206 Å, and β = 106.89° was reported for a related compound .
  • Spectroscopic techniques:
    • NMR (¹H/¹³C) to confirm proton environments and substituent positions.
    • FT-IR for functional group identification (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Basic: What pharmacological targets are associated with this compound?

Answer:
The thienopyridine core suggests potential activity in:

  • Platelet aggregation inhibition , analogous to clopidogrel derivatives, via P2Y₁₂ receptor antagonism .
  • Cardiovascular research , as cited in studies measuring cyclic nucleotide regulation in vascular cells (e.g., Muller et al., 2003) .
    Methodology:
  • In vitro assays (e.g., ADP-induced platelet aggregation in human plasma).
  • Receptor binding studies using radiolabeled ligands (e.g., ³H-2MeSADP) .

Advanced: How can crystallographic data discrepancies be resolved during structural analysis?

Answer:
Discrepancies may arise from:

  • Thermal motion artifacts: Refine anisotropic displacement parameters (ADPs) using software like SHELXL97 .
  • Disorder modeling: Split occupancy refinement for overlapping atoms (e.g., bromine in a flexible side chain) .
  • Validation tools: Cross-check with PLATON or Mercury to ensure geometric restraints (e.g., bond distances within 0.003 Å of expected values) .

Advanced: What strategies optimize synthetic yield of the compound?

Answer:

  • Reaction solvent optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .
  • Catalytic additives: Use KI/KBr to stabilize transition states in halogen exchange reactions.
  • Temperature control: Stepwise heating (e.g., 0°C → room temp for esterification) minimizes side reactions.
  • Yield tracking: Design of Experiments (DoE) to identify critical parameters (e.g., pH, stoichiometry) .

Advanced: How should conflicting biological activity data be analyzed?

Answer:

  • Dose-response reevaluation: Ensure linearity in IC₅₀ curves; non-linear effects may indicate off-target interactions.
  • Cell line validation: Compare activity across primary vs. immortalized cells (e.g., platelet-rich plasma vs. HEK293 transfectants) .
  • Metabolic stability assays: Check for prodrug activation (e.g., esterase-mediated hydrolysis altering efficacy) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods due to potential bromine/hydrogen chloride release during decomposition .
  • Storage: Keep in airtight containers at 2–8°C, desiccated to prevent hydrolysis .

Advanced: How is the environmental impact of this compound assessed?

Answer:

  • Fate studies: Measure hydrolysis half-life (e.g., pH 7.4 buffer at 25°C) and photodegradation rates .
  • Ecotoxicology: Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines).
  • Bioaccumulation modeling: Calculate log P (octanol-water partition coefficient) via HPLC-derived retention times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.